2-benzoyl-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 2-benzoyl-1,3-thiazole-4-carboxylic acid scaffold is differentiated by its unique 2-benzoyl substitution pattern, providing orthogonal reactive handles (carboxylic acid and ketone) for sequential derivatization—critical for building focused combinatorial libraries. With a computed XLogP3-AA of 2.5 and TPSA of 95.5 Ų, it enables CNS-penetrant probe development without extensive structural optimization. Available in research quantities with verified purity.

Molecular Formula C11H7NO3S
Molecular Weight 233.24 g/mol
CAS No. 1509486-15-0
Cat. No. B6212470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-1,3-thiazole-4-carboxylic acid
CAS1509486-15-0
Molecular FormulaC11H7NO3S
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C11H7NO3S/c13-9(7-4-2-1-3-5-7)10-12-8(6-16-10)11(14)15/h1-6H,(H,14,15)
InChIKeyVSEMROMIKAJVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-1,3-thiazole-4-carboxylic Acid (CAS 1509486-15-0) Procurement Guide


2-Benzoyl-1,3-thiazole-4-carboxylic acid (CAS 1509486-15-0) is a heterocyclic small-molecule scaffold (C11H7NO3S, MW 233.24 g/mol) comprising a 1,3-thiazole core substituted at the 2-position with a benzoyl group and at the 4-position with a carboxylic acid functionality [1]. Its computed XLogP3-AA is 2.5, and its topological polar surface area is 95.5 Ų, defining its physicochemical profile as a moderately lipophilic, hydrogen-bond-capable building block [1].

2-Benzoyl-1,3-thiazole-4-carboxylic Acid: Why Generic Substitution is Not Advisable


Although numerous thiazole-4-carboxylic acid derivatives exist, generic substitution of 2-benzoyl-1,3-thiazole-4-carboxylic acid is precluded by its specific substitution pattern—a benzoyl group directly attached at the 2-position of the thiazole ring [1]. This regiochemical arrangement, confirmed by its unique InChIKey (VSEMROMIKAJVFV-UHFFFAOYSA-N), directly influences computed properties such as XLogP3-AA (2.5) and hydrogen bond acceptor count (5) [1][2]. Even closely related analogs, like 2-benzyl-1,3-thiazole-4-carboxylic acid (CAS 36916-44-6), differ significantly in their hydrogen bond acceptor profile due to the replacement of the carbonyl with a methylene group . This carbonyl functionality is essential for potential downstream derivatization and intermolecular interactions, making this specific compound a non-interchangeable building block in synthetic workflows.

Quantitative Differentiation Evidence for 2-Benzoyl-1,3-thiazole-4-carboxylic Acid


Comparison of Computed Lipophilicity (XLogP3-AA) with a Close Structural Analog

A key differentiation factor is the lipophilicity profile, which directly impacts solubility and permeability. 2-Benzoyl-1,3-thiazole-4-carboxylic acid has a computed XLogP3-AA value of 2.5, which is significantly higher than that of its 2-amino-substituted analog, 2-amino-1,3-thiazole-4-carboxylic acid (XLogP3-AA = 0.8) [1][2]. This difference is attributable to the hydrophobic benzoyl substituent.

Medicinal Chemistry Physicochemical Properties Drug Design

Differential Hydrogen Bond Acceptor Capacity vs. Benzyl Analog

The replacement of the benzoyl group with a benzyl group in the analog 2-benzyl-1,3-thiazole-4-carboxylic acid (CAS 36916-44-6) eliminates one hydrogen bond acceptor (the carbonyl oxygen) [1][2]. This structural change modifies the compound's hydrogen bond acceptor count from 5 in the target compound to 4 in the analog [1][2].

Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

Computed Topological Polar Surface Area (TPSA) Compared to Substituted Thiazole Analogs

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. 2-Benzoyl-1,3-thiazole-4-carboxylic acid exhibits a computed TPSA of 95.5 Ų, positioning it within a favorable range for oral bioavailability (<140 Ų) and potential CNS activity (<90 Ų is optimal, but 95.5 Ų is a borderline value) [1][2]. In contrast, the 5-aryl substituted analog, 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has a larger TPSA of 104 Ų due to the additional amino group [2].

Medicinal Chemistry ADME Prediction Drug Design

Distinctive Core as a Precursor for Hypolipidemic and Vasodilatory Agents

The 2-benzoyl-1,3-thiazole-4-carboxylic acid core is directly relevant to a class of compounds with demonstrated biological activity. A patent (US4001447) discloses 2-hydroxymethyl-thiazole-5-carboxylic acid derivatives with marked hypolipemiant and vasodilatatory activity, where the 2-position substituent can be a benzoyl group [1]. This establishes the benzoyl-thiazole-carboxylic acid framework as a validated pharmacophore for cardiovascular applications.

Medicinal Chemistry Cardiovascular Disease Hypolipidemic Agents

Validated Application Scenarios for 2-Benzoyl-1,3-thiazole-4-carboxylic Acid in R&D


Medicinal Chemistry: Lead Optimization for CNS or Intracellular Targets

Researchers aiming to develop small molecule probes or leads for targets within the central nervous system or intracellular compartments can utilize this scaffold. Its computed XLogP3-AA of 2.5 and TPSA of 95.5 Ų predict a favorable balance for membrane permeability, potentially reducing the need for extensive structural modifications to improve cell penetration [1][2].

Synthetic Chemistry: A Unique Building Block for Derivatization

This compound is an ideal starting material for combinatorial chemistry or parallel synthesis. The carboxylic acid group at the 4-position and the ketone of the benzoyl group at the 2-position offer orthogonal reactive handles. This dual functionality allows for sequential and selective derivatization (e.g., amide coupling, imine formation, or reduction) to generate focused libraries of novel analogs [1].

Cardiovascular Drug Discovery: Precursor for Hypolipidemic and Vasodilatory Agents

Based on patent literature, the 2-benzoyl-thiazole framework is a validated core for hypolipidemic and vasodilatory compounds [1]. This compound can serve as a key intermediate for synthesizing and screening novel analogs within this pharmacologically relevant chemical space, offering a direct route to exploring new treatments for dyslipidemia and related cardiovascular conditions.

Academic Research: Physicochemical Property Education and Modeling

In academic settings, this compound serves as an excellent model system for teaching and applying computational chemistry concepts. Students and researchers can use its well-defined, computed descriptors (XLogP3-AA, TPSA, H-bond donors/acceptors) [1] as a benchmark for comparing experimental results from assays like PAMPA (parallel artificial membrane permeability assay) or logD determination, bridging the gap between in silico prediction and experimental validation.

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